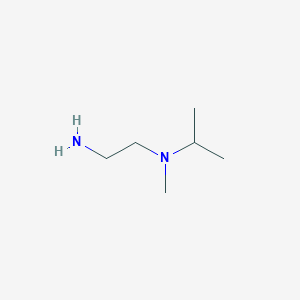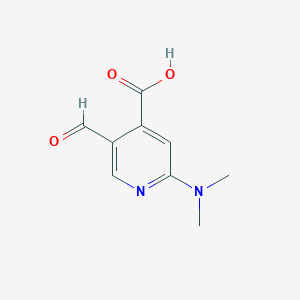
2-(Dimethylamino)-5-formylpyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)-5-formylpyridine-4-carboxylic acid is a chemical compound that has been studied extensively in the field of organic chemistry. The compound is also known as DMFPCA and has been found to have many potential applications in scientific research.
科学的研究の応用
Synthesis Techniques
The synthesis and application of compounds similar to 2-(Dimethylamino)-5-formylpyridine-4-carboxylic acid have been explored in various studies. For example, Inanaga et al. (1979) developed a rapid and mild esterification method using carboxylic 2,4,6-trichlorobenzoic anhydrides in the presence of 4-dimethylaminopyridine, highlighting the utility of similar compounds in synthesizing large-ring lactones (Inanaga, K. Hirata, H. Saeki, T. Katsuki, M. Yamaguchi, 1979). This indicates the role of dimethylamino-functionalized pyridines in facilitating esterification processes, which are crucial in organic synthesis and pharmaceutical manufacturing.
Antitumor Activities
Research on derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, which shares a similar structural motif with this compound, has shown in vivo antitumor activity. Denny et al. (1987) found that 5-substituted compounds with electron-withdrawing groups exhibit activity against solid tumors, underlining the potential of such compounds in developing antitumor agents (Denny, G. Atwell, G. Rewcastle, B. Baguley, 1987).
Supramolecular Chemistry
4-Dimethylaminopyridine and its derivatives have been extensively used in supramolecular chemistry to form non-covalent bonded architectures with organic acids. Zhang et al. (2015) reported the preparation of multicomponent organic acid–base adducts with various organic acids, showcasing the utility of dimethylamino pyridines in creating complex supramolecular structures (Zhang, Shouwen Jin, Xianhong Wen, B. Liu, Y. Fang, Yani Zhang, Da‐qi Wang, 2015).
Polymerization Processes
The role of dimethylaminopyridine compounds in ring-opening polymerization (ROP) has also been explored. Pounder et al. (2011) investigated the ROP of an O-carboxyanhydride (OCA) monomer derived from L-malic acid using 4-dimethylaminopyridine as a catalyst, although noting the emergence of undesirable side products. This research points to the potential applications of such compounds in polymer chemistry and materials science (Pounder, D. Fox, Ian A. Barker, M. J. Bennison, A. P. Dove, 2011).
Molecular Recognition and Sensing
In the domain of molecular recognition and sensing, the use of dimethylaminopyridine derivatives for detecting substances through mechanisms like Lossen rearrangement has been reported. Huo et al. (2019) designed a fluorescence "light-up" probe for the nerve agent mimic diethyl chlorophosphate (DCP), demonstrating the versatility of these compounds in creating sensitive and selective detection systems (Huo, Manman Du, A. Shen, Mengwen Li, Yaru Lai, X. Bai, A. Gong, Yunxu Yang, 2019).
特性
IUPAC Name |
2-(dimethylamino)-5-formylpyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-11(2)8-3-7(9(13)14)6(5-12)4-10-8/h3-5H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRDLZLINAXOJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=C1)C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2728844.png)

![2-[7-(4-fluorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2728849.png)
![(E)-3-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2728850.png)
amine](/img/structure/B2728851.png)

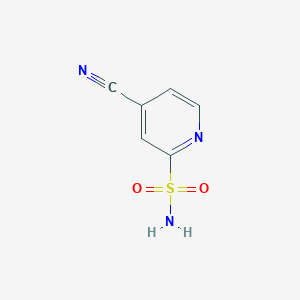

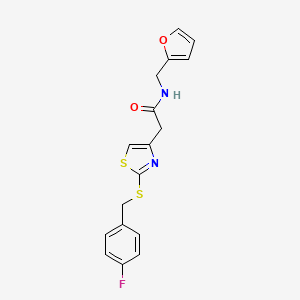
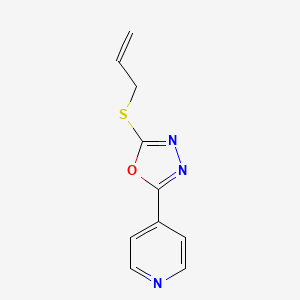
![[2-[[4-(Furan-2-yl)thiophen-2-yl]methylamino]-2-oxoethyl] acetate](/img/structure/B2728861.png)
